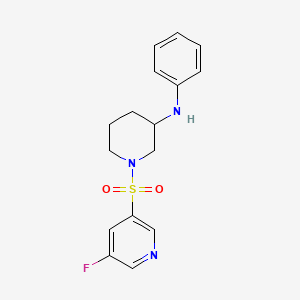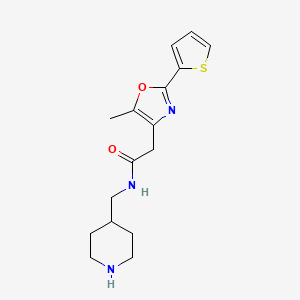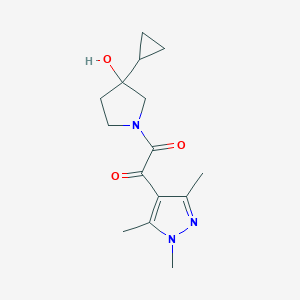![molecular formula C17H27NO2 B6972988 3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol](/img/structure/B6972988.png)
3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol is an organic compound that belongs to the class of alcohols It features a phenyl group, a cyclobutyl group with a propan-2-yloxy substituent, and an amino group attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol typically involves multi-step organic reactions One common approach is to start with the preparation of the cyclobutyl intermediate, which can be achieved through cyclization reactions The phenyl group can be introduced via Friedel-Crafts alkylation, and the amino group can be added through reductive amination
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. High-pressure reactors and continuous flow systems can be employed to scale up the synthesis process. The use of green chemistry principles, such as biocatalysis, can also be explored to minimize environmental impact and improve sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group may participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-4-aminobutan-1-ol: Similar structure but lacks the cyclobutyl and propan-2-yloxy groups.
4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol: Similar structure but lacks the phenyl group.
3-Phenylbutan-1-ol: Similar structure but lacks the amino and cyclobutyl groups.
Uniqueness
3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol is unique due to the presence of both the cyclobutyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions and applications, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
3-phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-13(2)20-17-10-16(11-17)18-12-15(8-9-19)14-6-4-3-5-7-14/h3-7,13,15-19H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQUOCPLITVNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)NCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-[[3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]-2-methoxyphenyl]acetic acid](/img/structure/B6972909.png)

![2-[3-Imidazol-1-ylpropanoyl(2-phenylethyl)amino]acetic acid](/img/structure/B6972932.png)

![2-[4-(4-Fluoro-3-methoxybenzoyl)morpholin-3-yl]cyclopentan-1-one](/img/structure/B6972941.png)
![2-[4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholin-3-yl]cyclopentan-1-one](/img/structure/B6972945.png)
![N-[[5-[1-(3-hydroxypyridine-2-carbonyl)pyrrolidin-2-yl]furan-2-yl]methyl]acetamide](/img/structure/B6972949.png)
![(5-Tert-butylthiophen-2-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6972960.png)
![(2R)-2-amino-1-[3-(2,2-difluoroethoxy)azetidin-1-yl]-3-methylbutan-1-one](/img/structure/B6972980.png)


![N-[3-(methylaminomethyl)phenyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6973000.png)
![Methyl 3-[(4-methoxyphenyl)carbamoylamino]-3-methylazetidine-1-carboxylate](/img/structure/B6973004.png)
![6-[(1-Ethylpyrazol-4-yl)oxymethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B6973005.png)
